molecular formula C19H14ClN3O4S B3947172 N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3947172
M. Wt: 415.9 g/mol
InChI Key: RAZAQMLNFGAZQS-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a naphthalene ring, a methoxy group, and a carbamothioyl linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c1-27-17-9-12-5-3-2-4-11(12)8-14(17)18(24)22-19(28)21-16-7-6-13(23(25)26)10-15(16)20/h2-10H,1H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZAQMLNFGAZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-methoxynaphthalene-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A related compound used in the synthesis of various chemicals.

    2-chloro-5-nitrophenol: Another similar compound with different substitution patterns on the aromatic ring.

    4-chloro-2-nitrophenol: Used as an intermediate in the production of dyes and pharmaceuticals.

    2,6-dichloro-4-nitrophenol: Known for its use in chemical synthesis and industrial applications.

Uniqueness

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
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N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

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